N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide
CAS No.:
Cat. No.: VC15270751
Molecular Formula: C19H30N2O2
Molecular Weight: 318.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H30N2O2 |
|---|---|
| Molecular Weight | 318.5 g/mol |
| IUPAC Name | N-[[1-(dimethylamino)cyclohexyl]methyl]-4-propoxybenzamide |
| Standard InChI | InChI=1S/C19H30N2O2/c1-4-14-23-17-10-8-16(9-11-17)18(22)20-15-19(21(2)3)12-6-5-7-13-19/h8-11H,4-7,12-15H2,1-3H3,(H,20,22) |
| Standard InChI Key | AQIZSTQRYSMBNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is N-[[1-(dimethylamino)cyclohexyl]methyl]-3,5-dimethoxy-4-propoxybenzamide, with a SMILES notation of CCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCCCC2)N(C)C)OC . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 378.5 g/mol | |
| Density | 1.039 g/cm³ (analog) | |
| Boiling Point | 424.9°C (analog) | |
| LogP | 3.25 (predicted) |
Note: Analog data from structurally similar compounds are included where direct measurements are unavailable.
Spectroscopic and Computational Data
The cyclohexylmethyl group confers conformational flexibility, while the 4-propoxybenzamide moiety enhances lipid solubility, critical for blood-brain barrier penetration .
Synthesis and Derivatives
Synthetic Pathways
The core scaffold is synthesized via amide coupling between 4-propoxy-3,5-dimethoxybenzoic acid and 1-(dimethylamino)cyclohexylmethylamine . Fluorinated derivatives (e.g., 3b, 3e) are prepared using nucleophilic aromatic substitution with [¹⁸F]fluoride, achieving molar activities of 25–300 GBq/μmol for PET imaging .
Structure-Activity Relationships (SAR)
Modifications to the benzamide ring significantly impact opioid receptor affinity:
-
3,5-Dimethoxy Groups: Enhance MOR selectivity over δ- (DOR) and κ-opioid receptors (KOR) .
-
4-Propoxy Substituent: Optimizes binding kinetics by balancing hydrophobicity and steric effects .
-
N-Methylation: Reduces metabolic degradation, improving in vivo stability .
Pharmacological Profile
Opioid Receptor Agonist Activity
In CHO cells expressing MOR, N-{[1-(dimethylamino)cyclohexyl]methyl}-4-propoxybenzamide derivatives exhibit:
| Compound | MOR EC₅₀ (nM) | DOR EC₅₀ (nM) | KOR EC₅₀ (nM) |
|---|---|---|---|
| 3b | 83 ± 9 | >1,000 | >1,000 |
| 3e | 47 ± 6 | >1,000 | >1,000 |
Agonist potency correlates with low-nanomolar binding affinities (Kᵢ = 24–137 nM) .
PET Imaging and Autoradiography
Radiolabeled analogs ([¹⁸F]3b, [¹⁸F]3e) show displaceable binding in rat brain regions rich in MOR (thalamus, striatum) :
| Region | [¹⁸F]3b BPₙᴅ | [¹⁸F]3e BPₙᴅ |
|---|---|---|
| Thalamus | 0.86 ± 0.12 | 0.79 ± 0.09 |
| Striatum | 0.84 ± 0.11 | 0.62 ± 0.08 |
BPₙᴇ = Binding potential relative to nondisplaceable uptake.
Applications and Future Directions
Neurological Imaging
The compound’s moderate MOR affinity enables real-time tracking of receptor occupancy in pain management studies, outperforming high-affinity ligands in dynamic PET imaging .
Limitations and Optimization Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume